Glycyl-dl-norvaline molecular weight and chemical structure
Glycyl-dl-norvaline molecular weight and chemical structure
The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals. It synthesizes physicochemical data with practical synthetic methodologies, adhering to the requested "Senior Application Scientist" persona.
Physicochemical Profile, Synthetic Methodology, and Structural Analysis
Executive Summary
Glycyl-dl-norvaline (Gly-DL-Nva) is a synthetic dipeptide composed of the achiral amino acid glycine and the racemic non-proteinogenic amino acid DL-norvaline.[1] Unlike its structural isomer Glycyl-valine (Gly-Val), which possesses a branched isopropyl side chain, Glycyl-norvaline features a linear propyl side chain. This structural distinction makes it a critical tool in structure-activity relationship (SAR) studies, particularly for probing the steric tolerance of hydrophobic binding pockets in enzymes such as arginase.[1]
This guide provides a comprehensive analysis of the compound's chemical identity, a validated protocol for its synthesis, and its applications in bioanalytical chemistry.[1]
Chemical Identity & Structural Architecture[1][2][3]
Core Identifiers
| Attribute | Specification |
| Systematic Name | 2-[(2-Aminoacetyl)amino]pentanoic acid |
| Common Name | Glycyl-dl-norvaline |
| Synonyms | H-Gly-DL-Nva-OH; Gly-Norvaline |
| CAS Registry Number | 2189-27-7 |
| Molecular Formula | |
| Molecular Weight | 174.20 g/mol |
| SMILES | CCCC(C(=O)O)NC(=O)CN |
| Stereochemistry | Racemic mixture at the C-terminal |
Structural Visualization
The following diagram illustrates the covalent connectivity of Glycyl-dl-norvaline, highlighting the peptide bond formation between the glycine carboxyl terminus and the norvaline amino terminus.
Figure 1: Connectivity graph of Glycyl-dl-norvaline showing the N-terminal Glycine residue coupled to the C-terminal Norvaline residue.
Structural Analysis: The "Nor" Nomenclature
The term "norvaline" is historically derived but chemically significant.[1] While "Valine" implies a branched isopropyl group, the "Nor-" prefix in this context indicates the normal (straight-chain) isomer.
-
Valine Side Chain:
(Branched, bulky close to backbone).[1] -
Norvaline Side Chain:
(Linear, flexible).[1]
This difference allows researchers to use Gly-DL-Nva to probe "steric exclusion" zones in receptor sites where the bulk of Valine would cause a clash, but the length of Norvaline is tolerated.
Physicochemical Properties[1][4][5][6]
| Property | Value / Description |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in water (>50 mg/mL); sparingly soluble in ethanol |
| pKa Values (Estimated) | |
| Isoelectric Point (pI) | ~5.95 (calculated average of pKa values) |
| Hygroscopicity | Low to Moderate (Store desicated) |
| Stability | Stable under standard laboratory conditions.[1][2] Hydrolyzes in strong acid (6N HCl, 110°C) back to Gly and Nva.[1] |
Synthetic Methodology: Solution-Phase Peptide Coupling
Expertise & Causality: While solid-phase peptide synthesis (SPPS) is standard for longer chains, solution-phase synthesis is often more economical and scalable for simple dipeptides like Gly-DL-Nva.[1] The following protocol utilizes the Mixed Anhydride Method . This method is chosen over carbodiimides (like DCC) to minimize racemization (though less critical here as the product is already DL) and to simplify purification by avoiding urea byproducts.[1]
Reaction Scheme
-
Activation:
-
Coupling:
-
Deprotection:
Step-by-Step Protocol
Step 1: Activation of Glycine
-
Dissolve N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH) (10 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL).
-
Cool the solution to -15°C using a dry ice/acetone bath. Reason: Low temperature prevents the decomposition of the mixed anhydride intermediate.
-
Add N-Methylmorpholine (NMM) (10 mmol) as a base.[1]
-
Dropwise add Isobutyl chloroformate (10 mmol). Stir for 15 minutes.
Step 2: Coupling
-
In a separate vessel, dissolve DL-Norvaline methyl ester hydrochloride (10 mmol) in DMF/THF mixture with 1 equivalent of NMM to neutralize the HCl salt.
-
Add this solution to the activated Glycine mixture at -15°C.
-
Allow the reaction to warm to room temperature naturally and stir for 4-6 hours.
-
Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate.[1] Wash sequentially with 5% Citric Acid, Sat.[1] NaHCO
, and Brine.[1][3] Dry over MgSO .
Step 3: Deprotection (Hydrolysis & Boc-Removal) [1]
-
Saponification: Treat the ester with 1N NaOH in Methanol (1:1) for 1 hour to remove the methyl ester group.[1] Acidify to pH 3 and extract.
-
Boc-Removal: Treat the intermediate with Trifluoroacetic acid (TFA)/DCM (1:1) for 30 minutes.
-
Precipitation: Add cold Diethyl Ether to precipitate the final product H-Gly-DL-Nva-OH as a trifluoroacetate salt (or desalt via ion-exchange chromatography).
Analytical Characterization
To validate the identity of Glycyl-dl-norvaline, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
H NMR (D
O, 400 MHz):
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): Calculated m/z = 175.21.[1] -
Fragmentation:
Applications in Research & Drug Development[4]
Arginase Inhibition Studies
Norvaline is a structural analogue of Ornithine and can act as a feedback inhibitor of the enzyme Arginase .[1]
-
Mechanism: Arginase converts Arginine to Ornithine and Urea.[1][4] Norvaline competes for the active site.[1]
-
Dipeptide Utility: Gly-DL-Nva is often used to study peptide transport mechanisms (PEPT1/PEPT2 transporters) where the transporter requires a dipeptide motif, delivering the inhibitor (Norvaline) intracellularly after cytosolic hydrolysis.[1]
Chromatographic Internal Standard
Due to its non-proteinogenic nature, Gly-DL-Nva is an excellent Internal Standard (IS) for amino acid analysis via HPLC or LC-MS.[1]
-
Benefit: It does not co-elute with the 20 standard amino acids.[1]
-
Usage: Spiked into biological samples (plasma/urine) prior to derivatization to correct for injection variability and detector response drift.[1]
References
-
PubChem. (n.d.).[1][5] Glycyl-dl-norvaline | C7H14N2O3.[1][6] National Library of Medicine.[1] Retrieved February 5, 2026, from [Link]
-
ResearchGate. (1960).[1] Synthesis of Oligopeptides Derived from L-Norvaline. Journal of the American Chemical Society.[1][7] Retrieved February 5, 2026, from [Link]
Sources
- 1. Glycyl-dl-norvaline | C7H14N2O3 | CID 86841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CN100516025C - Method for synthesizing D-norvaline using n-pentanoic acid - Google Patents [patents.google.com]
- 4. lifetein.com [lifetein.com]
- 5. KEGG COMPOUND: C01799 [genome.jp]
- 6. pure-synth.com [pure-synth.com]
- 7. researchgate.net [researchgate.net]
